molecular formula C17H25N3O B4550312 1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine

1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine

Cat. No.: B4550312
M. Wt: 287.4 g/mol
InChI Key: CJISRPHNQKJBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine is a useful research compound. Its molecular formula is C17H25N3O and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.199762429 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research into piperidine derivatives has identified compounds with potent anti-acetylcholinesterase (anti-AChE) activity. For instance, certain piperidine derivatives have shown remarkable inhibition of acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease. A particular study highlighted a derivative with significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Agents

Piperazine derivatives have also been studied for their antibacterial properties. Some compounds have demonstrated significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the effectiveness of existing treatments like piromidic acid. This suggests their utility as novel antibacterial agents, especially in the face of antibiotic resistance (Matsumoto & Minami, 1975).

Antipsychotic Potential

Derivatives of 1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine have been investigated for their potential as atypical antipsychotics. Modifications of the piperazine and piperidine structure have yielded compounds that exhibit significant antipsychotic efficacy in animal models without inducing notable extrapyramidal side effects, suggesting a promising direction for developing safer antipsychotic medications (Bolós et al., 1996).

Oxidative Metabolism in Drug Development

The metabolism of novel antidepressants involving piperazine derivatives has been a subject of study, revealing the involvement of various cytochrome P450 enzymes in their oxidative metabolism. Understanding these metabolic pathways is crucial for drug development, as it aids in predicting drug interactions and optimizing pharmacokinetic profiles (Hvenegaard et al., 2012).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel 1,4-disubstituted piperazines have shown significant antibacterial and antifungal activities, particularly against resistant strains of bacteria and fungi. This highlights the potential of piperazine derivatives in addressing the growing concern of antimicrobial resistance (Shroff et al., 2022).

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-18-11-13-20(14-12-18)17(21)15-5-7-16(8-6-15)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJISRPHNQKJBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.